

An In-depth Technical Guide to 1-Phenylethanol: Physical and Chemical Properties

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Compound of Interest

Compound Name: 1-Phenylethanol

Cat. No.: B076009

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Introduction

1-Phenylethanol, also known as α -methylbenzyl alcohol or styrallyl alcohol, is an aromatic organic compound with the chemical formula $C_8H_{10}O$.^{[1][2]} It is a chiral secondary alcohol, existing as two enantiomers: (R)-(+)-**1-phenylethanol** and (S)-(-)-**1-phenylethanol**.^{[3][4]} This colorless, viscous liquid possesses a mild, pleasant floral odor.^{[2][5]} Found naturally in various plants and foods such as tea flowers, cranberries, and grapes, it is also a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.^{[1][6]} This guide provides a comprehensive overview of the physical and chemical properties of **1-phenylethanol**, detailed experimental protocols for its key reactions, and visualizations of relevant chemical and biological pathways.

Physical and Chemical Properties

The physical and chemical properties of **1-phenylethanol** are summarized in the tables below, providing a quick reference for laboratory and development work.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ O	[7]
Molecular Weight	122.16 g/mol	[5][8]
Appearance	Colorless to pale yellow liquid	[2][7]
Odor	Mild floral, gardenia-hyacinth	[1][5]
Melting Point	19-20.7 °C	[1][9]
Boiling Point	204 °C at 745 mmHg	[1][9]
Density	1.012 g/mL at 25 °C	[9]
Refractive Index	1.527 at 20 °C	[6][9]
Vapor Pressure	0.1 mmHg at 20 °C	[9]
Vapor Density	4.21 (vs air)	[9]
Flash Point	93 °C (closed cup)	[1][5]
pKa	14.43 ± 0.20 (Predicted)	[7]

Solubility

Solvent	Solubility	Source(s)
Water	1,950 - 14,700 mg/L at 25 °C (Slightly soluble)	[1][5][8]
Ethanol	Soluble	[2][10]
Ether	Soluble	[2][10]
Glycerol	Soluble	[5]
Mineral Oil	Soluble	[5]
Most Organic Solvents	Soluble	[5][10]

Spectral Data

Technique	Key Data	Source(s)
^1H NMR	Spectral data available.	[1][9]
^{13}C NMR	Spectral data available.	[1][9][11]
FTIR	Spectral data available.	[1][3][12][13]
Mass Spectrometry (GC-MS)	m/z top peak at 107.	[1][9]

Chemical Reactivity and Experimental Protocols

1-Phenylethanol undergoes typical reactions of secondary alcohols, including oxidation, dehydration, and esterification. Its synthesis is commonly achieved through the reduction of acetophenone or via a Grignard reaction.

Synthesis of 1-Phenylethanol via Grignard Reaction

This protocol describes the synthesis of **1-phenylethanol** from bromobenzene and acetaldehyde.

Experimental Protocol:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried 250 mL round-bottom flask equipped with a condenser and an addition funnel, place 2.0 g of magnesium turnings.
 - Prepare a solution of 8.0 mL of bromobenzene in 60 mL of anhydrous diethyl ether and place it in the addition funnel.
 - Add approximately 15 mL of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by turbidity and gentle boiling of the ether.
 - Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
 - After the addition is complete, allow the mixture to stir until most of the magnesium has reacted.

- Reaction with Acetaldehyde:
 - Cool the flask containing the Grignard reagent in an ice-water bath.
 - Prepare a solution of 4.5 mL of acetaldehyde in 15.5 mL of anhydrous tetrahydrofuran (THF) and place it in the addition funnel.
 - Add the acetaldehyde solution dropwise to the cooled Grignard reagent with gentle swirling. The reaction is exothermic.
 - After the addition is complete, let the mixture stand for 5 minutes.
- Work-up and Isolation:
 - Pour the reaction mixture into a 250 mL Erlenmeyer flask containing 25 mL of 10% sulfuric acid and 15 g of ice to hydrolyze the magnesium alkoxide salt.
 - Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the crude **1-phenylethanol**. The product can be further purified by vacuum distillation.

Oxidation of 1-Phenylethanol to Acetophenone

This protocol details the oxidation of **1-phenylethanol** to acetophenone using a manganese-based oxidant.^[8]

Experimental Protocol:

- To a solution of racemic **1-phenylethanol** (1 mmol) in 4 mL of methylene chloride, add 2 g of a manganese oxidant.^[8]
- Stir the reaction mixture at room temperature for 24 hours.^[8]
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, filter the reaction mixture to remove the manganese dioxide.

- Wash the solid residue with methylene chloride.
- Combine the organic filtrates and evaporate the solvent under reduced pressure to yield acetophenone. The yield can be determined by ^1H -NMR.[8]

Dehydration of 1-Phenylethanol to Styrene

This protocol outlines the dehydration of **1-phenylethanol** to styrene using a copper(II) catalyst.[7]

Experimental Protocol:

- In a clean, dry 5 mL Schlenk tube under a nitrogen atmosphere, add 1 mol% of the copper(II) bis-triflate catalyst (e.g., $[\text{Cu}(\text{mesoFOX-L1})(\text{OTf})_2]$).[7]
- Add 1 mL of anhydrous toluene to the tube.[7]
- Add 0.1 mL (0.83 mmol) of **1-phenylethanol** to the reaction mixture under a positive pressure of nitrogen.[7]
- Seal the tube with a Teflon stopper and heat it in an aluminum heating block at 120 °C for 24 hours.[7]
- Monitor the formation of styrene using ^1H NMR spectroscopy.[7]

Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol describes the lipase-catalyzed kinetic resolution of racemic **1-phenylethanol**. [10]

Experimental Protocol:

- In a 25 mL sealed glass bioreactor, dissolve 240 mM of (R,S)-**1-phenylethanol** in n-hexane. [10]
- Add vinyl acetate (at a molar ratio of acyl donor to substrate of at least 3:1) and 11 mg/mL of Novozyme 435 (immobilized *Candida antarctica* lipase B).[10]
- Stir the reaction mixture at 42 °C for 75 minutes.[10]

- After the reaction, remove the biocatalyst by filtration.
- Evaporate the solvent under vacuum.
- Analyze the enantiomeric excess of the remaining (S)-**1-phenylethanol** and the produced (R)-1-phenylethyl acetate by chiral high-performance liquid chromatography (HPLC).[\[10\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of **1-phenylethanol**.

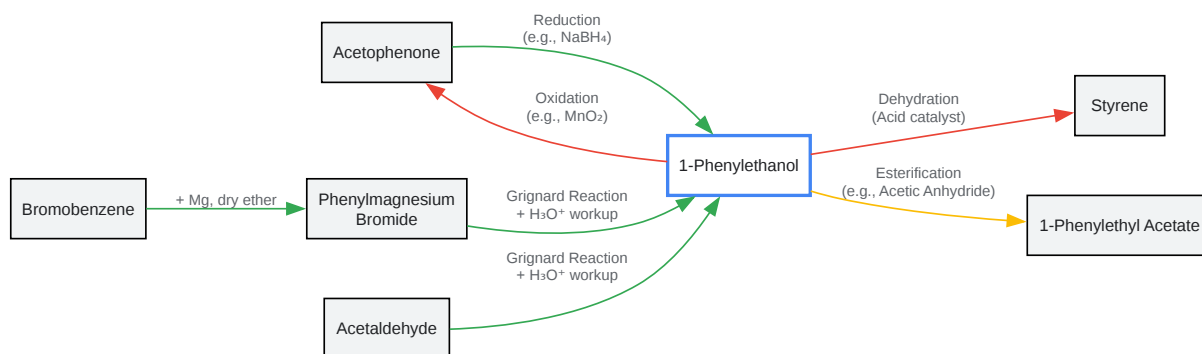
Experimental Protocol:

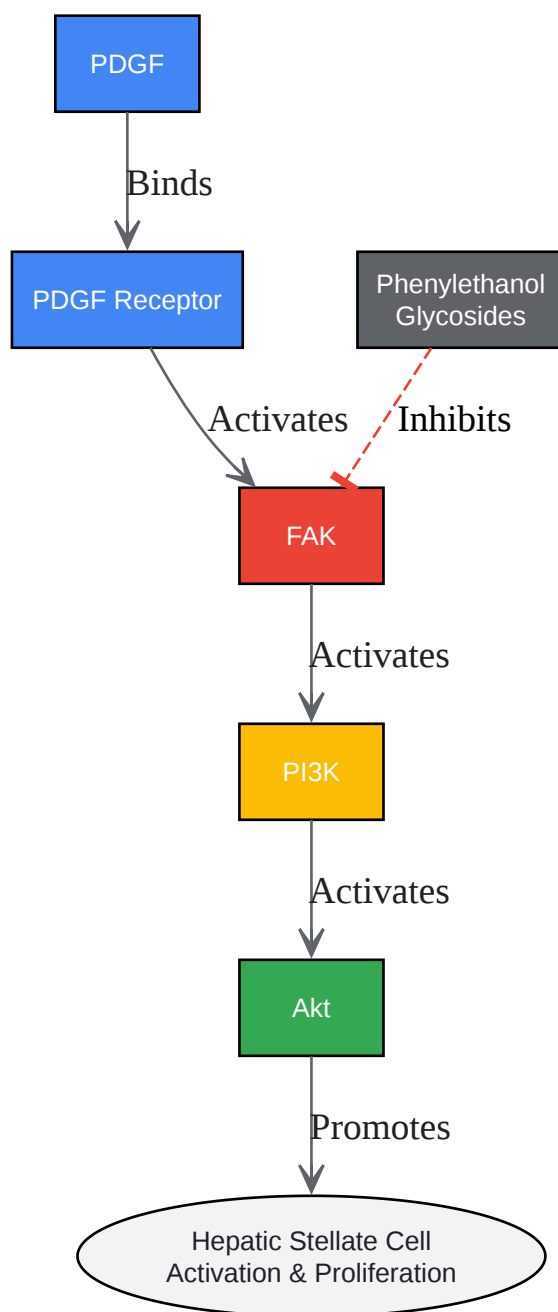
- Sample Preparation: Dissolve a small amount of the sample containing **1-phenylethanol** in a suitable solvent like dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 μ m film thickness) is commonly used.[\[14\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[14\]](#)
 - Oven Program: Initial temperature of 40 °C (hold for 1 min), then ramp at 20 °C/min to 250 °C (hold for 10 min).[\[14\]](#)
 - Injector Temperature: 280 °C.[\[14\]](#)
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[\[14\]](#)
 - Mass Range: m/z 50-600.[\[14\]](#)
 - Transfer Line Temperature: 250 °C.[\[14\]](#)
 - Ion Source Temperature: 200 °C.[\[14\]](#)

Chemical and Biological Pathways

Visualizations of key chemical transformations and a relevant biological signaling pathway are provided below using Graphviz.

Chemical Synthesis and Reaction Pathways





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